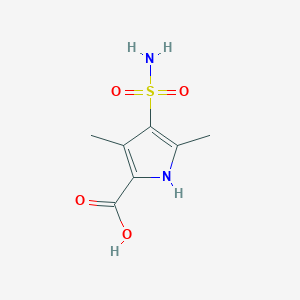

3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid

Description

Historical Development of Pyrrole-Based Compounds

The historical development of pyrrole chemistry began with the pioneering work of F. F. Runge, who first detected pyrrole in 1834 as a constituent of coal tar. This initial discovery marked the beginning of extensive research into five-membered nitrogen-containing heterocycles that would eventually lead to the sophisticated derivatives we study today. In 1857, pyrrole was isolated from the pyrolysate of bone, establishing its presence in natural decomposition products and highlighting its fundamental role in organic chemistry.

A significant milestone in pyrrole chemistry occurred in 1915 when Angelo Angeli began systematic studies on the treatment of pyrrole with hydrogen peroxide and acetic acid mixtures. Angeli's work led to the formation of a black precipitate that he named "nero di pirrolo" or "pyrrole black," which represented one of the earliest examples of pyrrole polymerization. His research involved dissolving one gram of pyrrole in sufficient acetic acid, followed by the addition of 2-3 grams of 50% hydrogen peroxide, resulting in a greenish-brown solution that transformed to black-brown over several days. This foundational work demonstrated the versatility of pyrrole chemistry and its potential for creating complex polymeric structures.

The development of pyrrole chemistry continued through the twentieth century with important synthetic methodologies emerging. The Knorr pyrrole synthesis, developed by German chemist Ludwig Knorr in collaboration with Carl Paal, established efficient routes to substituted pyrroles through the reaction of alpha-amino ketones with beta-diketones or beta-keto esters. Modern applications of the Knorr synthesis involve heating the reaction mixture to boiling point rather than using extreme cold, simplifying the process and making it more accessible to researchers.

Contemporary pyrrole chemistry has expanded to include sophisticated derivatives incorporating various functional groups. The synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition reactions with tosylmethyl isocyanides represents a modern approach to creating complex pyrrole structures. These advances have enabled the preparation of compounds like 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid, which combines multiple functional groups on the pyrrole nucleus.

Significance of Sulfamoyl Pyrrole Derivatives in Heterocyclic Chemistry

Sulfamoyl pyrrole derivatives have emerged as particularly significant compounds in heterocyclic chemistry due to their unique combination of structural features and biological activities. The introduction of sulfamoyl groups into pyrrole structures creates compounds with enhanced water solubility, altered electronic properties, and distinctive biological activities that make them valuable in pharmaceutical research.

The biological significance of sulfamoyl pyrrole derivatives is demonstrated by their antimicrobial properties. Research has shown that new heterocyclic compounds incorporating sulfamoyl moieties exhibit notable antimicrobial activities, with some compounds showing moderate to high effectiveness against various pathogens. The facile synthesis of these compounds makes them particularly attractive for medicinal chemistry applications, as they can be prepared through convenient synthetic routes that allow for structural modifications to optimize biological activity.

Recent advances in sulfamoyl pyrrole chemistry have revealed their potential as enzyme inhibitors. N-sulfamoylpyrrole-2-carboxylates have been identified as potent inhibitors of clinically relevant B1 metallo-beta-lactamases, with some compounds showing submicromolar to nanomolar potency. These compounds demonstrate pIC50 values ranging from 6.5 to 8.5 against various beta-lactamases including VIM-1, VIM-2, NDM-1, and IMP-1. The ability of these compounds to penetrate cell membranes while maintaining their inhibitory activity makes them promising candidates for therapeutic development.

The therapeutic potential of pyrrole derivatives, including sulfamoyl-containing compounds, extends beyond antimicrobial applications. Nitrogen-containing heterocycles such as pyrrole and its derivatives have been recognized for their diverse therapeutic applications including fungicidal, antibiotic, anti-inflammatory, cholesterol-reducing, anti-tubercular, and antitumor activities. The incorporation of sulfamoyl groups into pyrrole structures enhances these properties while providing additional mechanisms of action.

Sulfamoyl pyrrole derivatives also demonstrate antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2. Cyclic sulfonamide compounds containing pyrrole-like structures have shown specific biological activity against SARS-CoV-2, with some compounds exhibiting IC50 values of 0.8 micromolar and selectivity indices of 30.7. These compounds show good oral bioavailability and metabolic stability, making them promising for antiviral drug development.

Position of 3,5-Dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic Acid in Chemical Literature

3,5-Dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid occupies a unique position in the chemical literature as a highly functionalized pyrrole derivative that incorporates multiple pharmacologically relevant functional groups. This compound, with the molecular formula C7H10N2O4S and molecular weight of 218.23, represents an advanced example of pyrrole modification that combines structural complexity with potential biological activity.

The structural characteristics of this compound place it within the broader category of substituted pyrrole carboxylic acids, which have gained attention for their biological activities. The presence of methyl groups at positions 3 and 5 of the pyrrole ring creates a symmetrical substitution pattern that influences the electronic distribution across the heterocyclic system. The sulfamoyl group at position 4 provides a site for hydrogen bonding and potential enzyme interactions, while the carboxylic acid at position 2 offers additional binding opportunities and influences the compound's solubility properties.

Comparative analysis with related compounds in the literature reveals the significance of this specific substitution pattern. The compound 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid, with molecular formula C8H10N2O6S, represents a structurally related derivative that demonstrates the versatility of sulfamoyl pyrrole chemistry. These compounds share common structural features including the pyrrole nucleus, sulfamoyl functionality, and carboxylic acid groups, but differ in their specific substitution patterns and molecular weights.

The chemical literature position of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid is further defined by its relationship to other bioactive pyrrole derivatives. Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate, with molecular formula C9H14N2O4S, represents the ethyl ester derivative of the target compound. This ester form demonstrates the synthetic accessibility of the carboxylic acid and provides insights into potential prodrug strategies for enhancing biological activity.

Research into similar compounds has revealed important structure-activity relationships that inform our understanding of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid. Studies on N-sulfamoylpyrrole-2-carboxylates have shown that structural modifications at various positions of the pyrrole ring can significantly influence biological activity. The specific substitution pattern present in 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid suggests potential for enzyme inhibition and antimicrobial activity based on analogies with related compounds.

Fundamental Heterocyclic Principles Relevant to Sulfamoyl Pyrroles

The fundamental heterocyclic principles governing sulfamoyl pyrroles are rooted in the unique electronic structure and reactivity patterns of the pyrrole nucleus. Pyrrole is a five-membered aromatic heterocycle with the formula C4H4NH, characterized by its aromatic character derived from the delocalization of the nitrogen lone pair into the ring system. This delocalization creates a 4n + 2 aromatic system according to Hückel's rule, with pyrrole having three pairs of delocalized pi electrons.

The aromaticity of pyrrole is moderate compared to benzene but comparable to related heterocycles thiophene and furan, with resonance energies of 88 kilojoules per mole for pyrrole compared to 152 kilojoules per mole for benzene. This aromaticity influences the reactivity patterns of sulfamoyl pyrrole derivatives, as electrophilic substitution reactions typically occur at the alpha positions (C2 or C5) due to the highest degree of stability of the protonated intermediate.

The electronic properties of pyrrole are significantly influenced by substituent effects. In 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid, the methyl groups at positions 3 and 5 act as electron-donating substituents that increase the electron density of the pyrrole ring. This electron donation enhances the nucleophilic character of the ring and can influence reactivity patterns. The sulfamoyl group at position 4 introduces electron-withdrawing character through both inductive and resonance effects, creating an asymmetric electronic distribution across the molecule.

The basicity properties of pyrrole and its derivatives are fundamental to understanding their chemical behavior. Pyrrole itself is an extremely weak base with a conjugate acid pKa of approximately -3.8. This weak basicity results from the delocalization of the nitrogen lone pair electrons into the aromatic ring system, making them less available for protonation. However, substitution with alkyl groups can increase basicity, as demonstrated by tetramethylpyrrole having a conjugate acid pKa of +3.7.

Pyrrole also exhibits weak acidic properties at the nitrogen-hydrogen position, with a pKa of 16.5. This acidity allows for the formation of metal complexes and enables various synthetic transformations. The acidic character is particularly relevant for sulfamoyl pyrrole derivatives, as it influences their interactions with biological targets and their synthetic accessibility through metallation reactions.

The resonance structures of pyrrole demonstrate the distribution of electron density across the ring system. According to resonance theory, pyrrole can be represented as a hybrid of multiple contributing structures, with structures having less charge separation being more stable and contributing more to the overall electronic structure. The resonance energy of pyrrole ranges from 87.8 to 130 kilojoules per mole, reflecting the stabilization provided by electron delocalization.

Table 1: Fundamental Properties of Pyrrole and Related Heterocycles

| Property | Pyrrole | Furan | Thiophene | Benzene |

|---|---|---|---|---|

| Resonance Energy (kJ/mol) | 88 | 67 | 121 | 152 |

| Dipole Moment (D) | 1.58 | 0.66 | 0.55 | 0 |

| Conjugate Acid pKa | -3.8 | -3.4 | -2.7 | -7 |

| NH/OH pKa | 16.5 | N/A | N/A | N/A |

| Chemical Shift H2,H5 (ppm) | 6.68 | 7.35 | 7.20 | 7.27 |

| Chemical Shift H3,H4 (ppm) | 6.22 | 6.32 | 7.05 | 7.27 |

The understanding of these fundamental principles provides the foundation for comprehending the behavior of complex derivatives such as 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid. The interplay between the electron-donating methyl groups, electron-withdrawing sulfamoyl and carboxylic acid functionalities, and the aromatic pyrrole nucleus creates a unique electronic environment that influences both chemical reactivity and biological activity.

Properties

IUPAC Name |

3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-3-5(7(10)11)9-4(2)6(3)14(8,12)13/h9H,1-2H3,(H,10,11)(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAYXESWCZVSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1S(=O)(=O)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically proceeds through the following stages:

- Construction of the substituted pyrrole core, often starting from methylated pyrrole derivatives.

- Introduction of the carboxylic acid group at position 2.

- Sulfamoylation at position 4 to introduce the sulfamoyl (-SO2NH2) group.

Preparation of 3,5-Dimethyl Pyrrole Core

A key precursor for the target compound is 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde , which can be synthesized by the following method described in patent CN102887851B:

| Step | Process Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Methyl acetoacetate reacted with aqueous sodium nitrite, followed by zinc powder reduction in acetic acid medium; molar ratio methyl acetoacetate : sodium nitrite : zinc powder = 1.3 : 0.7 : 1.31 | Faint yellow solid 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate |

| 2 | Hydrolysis and decarboxylation to 2,4-dimethyl pyrrole | Suspension of the diethyl dicarboxylate in aqueous KOH, reflux overnight; acidification with HCl; extraction with ethyl acetate; distillation under reduced pressure | White transparent liquid 2,4-dimethyl pyrrole |

| 3 | Formylation to 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | Reaction of 2,4-dimethyl pyrrole with phosphorus oxychloride (POCl3) in DMF at room temperature overnight; quenching in ice water; pH adjustment to 8 with saturated potassium carbonate; extraction with ethyl acetate | Thick product 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde |

This multi-step approach allows selective functionalization at the 2 and 4 positions of the pyrrole ring with aldehyde groups, which are key intermediates for further transformations.

The introduction of the sulfamoyl group (-SO2NH2) at position 4 of the pyrrole ring is a critical step for obtaining the target compound. While explicit synthetic routes for sulfamoylation of this particular pyrrole are not detailed in the provided sources, general sulfamoylation methods applicable to heterocycles include:

- Reaction of amino or hydroxy groups with sulfamoyl chloride or sulfamoylating agents.

- Direct sulfonamide formation via sulfonyl chloride derivatives under basic conditions.

Given the pyrrole structure, the sulfamoyl group is likely introduced via electrophilic substitution or by functional group transformation on a suitable precursor bearing an amino or hydroxy substituent at position 4.

Summary Table of Key Synthetic Steps

| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Methyl acetoacetate + sodium nitrite + zinc powder in acetic acid | Molar ratio 1.3:0.7:1.31; stirring at room temp | 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Faint yellow solid |

| Hydrolysis to 2,4-dimethyl pyrrole | 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate + KOH reflux overnight | Acidification with HCl, extraction with ethyl acetate | 2,4-dimethyl pyrrole | White transparent liquid |

| Formylation to 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | 2,4-dimethyl pyrrole + POCl3 in DMF | Stir overnight at room temp, pH adjustment, extraction | 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | 38% yield after recrystallization |

| Oxidation/hydrolysis to carboxylic acid | Aldehyde or ester intermediates | Oxidants or base hydrolysis | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid (intermediate) | Common organic oxidation/hydrolysis |

| Sulfamoylation | Pyrrole derivative with suitable substituent | Sulfamoyl chloride or equivalent reagent | 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid | Reaction conditions vary by method |

Research Findings and Notes

- The patent CN102887851B provides a detailed method for preparing the 3,5-dimethyl pyrrole core with aldehyde functionalities, which are key intermediates for further functionalization toward the target compound.

- The molecular formula of the target compound is C7H10N2O4S, with a molecular weight of 218.23 g/mol, confirming the presence of two nitrogen atoms (one in the pyrrole ring and one in the sulfamoyl group), four oxygens (carboxylic acid and sulfamoyl), and sulfur from the sulfamoyl group.

- Literature on pyrrole synthesis emphasizes multi-component reactions and catalytic methods for substituted pyrroles, but specific sulfamoylation steps for this compound require adaptation of known sulfonamide chemistry.

- No direct experimental data on yields or reaction optimization for the sulfamoylation step of this compound were found in the reviewed sources, indicating an area for further experimental research.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,5-Dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid

- CAS Number : 1394041-61-2

- Molecular Formula : C₇H₁₀N₂O₄S

- Molecular Weight : 218.23 g/mol

- Key Functional Groups : Pyrrole ring (five-membered, aromatic), methyl groups (positions 3 and 5), sulfamoyl (-SO₂NH₂, position 4), and carboxylic acid (-COOH, position 2) .

Structural Significance: The sulfamoyl group distinguishes this compound from other pyrrole derivatives, conferring unique electronic and steric properties.

Comparison with Structurally Similar Compounds

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid

Key Differences :

- Functional Groups : Replaces the sulfamoyl group with a second carboxylic acid.

- Acidity : The dicarboxylic acid has two deprotonation sites, leading to higher acidity (pKa ~2–4) compared to the weakly acidic sulfamoyl group (pKa ~10–12).

- Solubility : The dual -COOH groups enhance water solubility in alkaline conditions but reduce lipid solubility. The sulfamoyl group in the target compound balances polarity, improving bioavailability in physiological environments .

- Applications : Used in coordination chemistry as a ligand, whereas the sulfamoyl-containing compound is more relevant in medicinal chemistry (e.g., sulfonamide drug intermediates) .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Key Differences :

- Aromatic System : Pyrimidine (two nitrogen atoms) vs. pyrrole (one nitrogen). Pyrimidine’s electron-deficient ring increases susceptibility to nucleophilic substitution at the chloro position.

- Reactivity : The -Cl group acts as a leaving site for derivatization, whereas the sulfamoyl group in the target compound may participate in hydrogen bonding or act as a pharmacophore.

- Biological Relevance : Pyrimidine derivatives are common in agrochemicals and antiviral agents, while pyrrole-sulfamoyl hybrids are explored for antibacterial applications .

Comparative Data Table

Research Findings and Computational Insights

Electronic Properties via DFT

- Target Compound : Density Functional Theory (DFT) studies (e.g., B3LYP hybrid functional) predict strong electron-withdrawing effects from the sulfamoyl group, localizing electron density at the sulfur atom. This enhances electrophilicity at the SO₂NH₂ site, favoring nucleophilic attacks .

- Dicarboxylic Acid Analogue : Dual -COOH groups create a charge gradient across the pyrrole ring, increasing intramolecular hydrogen bonding and reducing aromaticity compared to the sulfamoyl derivative .

Reactivity Trends

- The sulfamoyl group’s -SO₂NH₂ moiety in the target compound enables hydrogen bonding with biological targets (e.g., carbonic anhydrase), a feature absent in the dicarboxylic acid and pyrimidine analogues .

- The chloro group in the pyrimidine derivative facilitates SNAr (nucleophilic aromatic substitution) reactions, whereas the sulfamoyl group resists such pathways due to steric hindrance .

Biological Activity

3,5-Dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid (CAS No. 1394041-61-2) is a heterocyclic organic compound with a molecular formula of C7H10N2O4S. It features a pyrrole ring with methyl substitutions at positions 3 and 5, a sulfamoyl group at position 4, and a carboxylic acid group at position 2. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

The biological activity of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid is largely attributed to its structural components:

- Sulfamoyl Group : This functional group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets.

- Carboxylic Acid Group : This group can participate in acid-base reactions, influencing solubility and reactivity in biological systems.

Antimicrobial Activity

The potential antimicrobial properties of this compound are also noteworthy. The presence of the sulfamoyl group suggests that it may exhibit activity against various pathogens, similar to other sulfonamide derivatives. Research indicates that related compounds can disrupt quorum sensing in bacteria, potentially reducing virulence factors in pathogens such as Pseudomonas aeruginosa.

Synthetic Routes and Applications

The synthesis of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. The following table summarizes common synthetic methods:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Pyrrole Formation | Starting from suitable pyrrole precursors |

| 2 | Methylation | Methyl iodide in the presence of a base |

| 3 | Sulfamoylation | Sulfonyl chloride or related reagents |

| 4 | Carboxylation | Carboxylation reactions |

Case Studies

While specific case studies on the biological activity of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid are scarce, related research provides insights into its potential:

- Inhibition Studies : Compounds structurally related to this pyrrole have shown promise in inhibiting cancer cell lines and reducing tumor growth in animal models .

- Molecular Docking : In silico studies suggest that derivatives may effectively bind to key proteins involved in cancer progression, indicating a pathway for further development as therapeutic agents .

Q & A

What are the recommended synthetic routes for 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

Basic Research Question

The synthesis of pyrrole-carboxylic acid derivatives often involves cyclization reactions or functional group modifications. For example, similar compounds like 3-methyl-4-sulfamoyl pyrroles are synthesized via nucleophilic substitution or amide coupling (General Procedure F1) using precursors such as methyl esters or sulfonamide intermediates . To optimize yields, researchers should:

- Monitor reaction conditions (temperature, solvent polarity) to avoid decomposition of acid-sensitive intermediates.

- Use anhydrous solvents and inert atmospheres to prevent side reactions with moisture.

- Employ high-resolution mass spectrometry (HRMS) or ESIMS to confirm intermediate purity before proceeding .

How can researchers address discrepancies in NMR data for 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives?

Advanced Research Question

NMR spectral inconsistencies, such as unexpected splitting or missing peaks, may arise from tautomerism or residual solvents. For example, in pyrrole derivatives like 3-methyl-4-(trifluoromethyl) analogs, tautomeric shifts in DMSO-d6 can obscure proton assignments . Methodological recommendations include:

- Conducting variable-temperature NMR to identify dynamic equilibria.

- Comparing experimental data with computational predictions (e.g., DFT calculations).

- Using deuterated solvents with low polarity (e.g., CDCl3) to stabilize specific tautomeric forms .

What strategies are effective for improving the aqueous solubility of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid?

Basic Research Question

The carboxylic acid group confers moderate solubility, but sulfamoyl substituents may reduce hydrophilicity. Approaches include:

- Salt formation : React with sodium bicarbonate or tertiary amines to generate water-soluble salts.

- Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl or methyl esters), as seen in analogs like 5-(ethoxycarbonyl)-2,4-dimethylpyrrole-3-carboxylic acid .

- Co-solvent systems : Use DMSO-water or PEG-based mixtures for in vitro assays .

How can researchers validate the purity of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid in the absence of supplier-provided analytical data?

Basic Research Question

Suppliers like Sigma-Aldrich often omit analytical data for early-discovery compounds . To ensure purity:

- Perform HPLC-UV/ELSD with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) and compare retention times to structurally similar standards .

- Use LCMS to confirm molecular ion peaks (e.g., ESIMS m/z ~257 for the parent compound).

- Conduct elemental analysis (C, H, N, S) to validate stoichiometry .

What are the challenges in isolating stereoisomers or epimers of sulfamoyl-pyrrole-carboxylic acid derivatives?

Advanced Research Question

Sulfamoyl and carboxylic acid groups can create chiral centers, leading to epimeric mixtures. For example, Pharmacopeial Forum reports that chromatographic separation of epimers in similar compounds (e.g., 2-amino-3-methyl-3-sulfino acids) is highly sensitive to mobile-phase pH and column temperature . Recommendations:

- Use chiral stationary phases (e.g., Chiralpak IA) with hexane-isopropanol gradients.

- Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to enhance resolution in HPLC .

How can structure-activity relationship (SAR) studies be designed for sulfamoyl-pyrrole-carboxylic acid analogs in enzyme inhibition assays?

Advanced Research Question

SAR studies require systematic variation of substituents. For example, replacing the sulfamoyl group with trifluoromethyl (as in 3-methyl-4-(trifluoromethyl)pyrroles) alters binding affinity . Methodological steps:

- Synthesize analogs with modifications at positions 3, 4, and 5 of the pyrrole ring.

- Test inhibition against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR.

- Perform molecular docking to correlate substituent effects with binding poses .

What are the best practices for handling 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid in cell-based assays due to its potential cytotoxicity?

Basic Research Question

While direct cytotoxicity data are limited, structurally related pyrroles (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrrole) show activity in tumor growth regulation . Recommendations:

- Conduct MTT or resazurin assays to establish IC50 values in relevant cell lines.

- Use concentrations ≤10 μM initially, with DMSO controls (<0.1% v/v).

- Include caspase-3/7 assays to differentiate apoptosis from necrosis .

How can researchers mitigate batch-to-batch variability in the synthesis of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid?

Advanced Research Question

Variability often arises from incomplete sulfamoylation or side reactions. Strategies include:

- Process analytical technology (PAT) : Use in-situ FTIR to monitor sulfamoyl chloride consumption.

- Design of experiments (DoE) : Optimize reaction time, stoichiometry, and catalyst loading via response surface methodology.

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like residual solvent limits (<500 ppm) .

What analytical techniques are suitable for detecting trace impurities in 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid?

Advanced Research Question

Unidentified impurities in sulfonamide-containing compounds (e.g., ~0.1% levels) require sensitive methods:

- UPLC-MS/MS with a HILIC column for polar impurities.

- 1D/2D NMR (e.g., COSY, HSQC) to identify structural analogs or degradation products.

- ICP-MS for heavy metal residues if metal catalysts are used .

How can in vivo pharmacokinetic studies be designed for 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives?

Advanced Research Question

Poor oral bioavailability is common for carboxylic acid derivatives. Approaches include:

- Prodrug administration : Esterify the carboxylic acid (e.g., ethyl ester) to enhance intestinal absorption .

- Pharmacokinetic profiling : Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose for LC-MS/MS analysis.

- Tissue distribution studies : Use radiolabeled analogs (e.g., 14C) to quantify organ-specific accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.